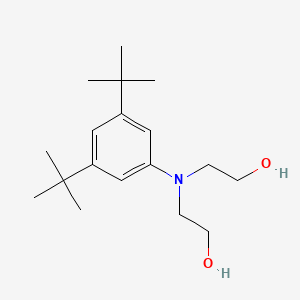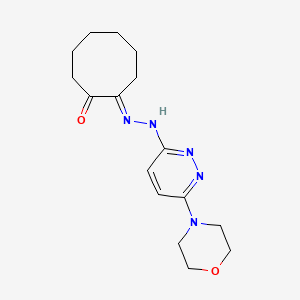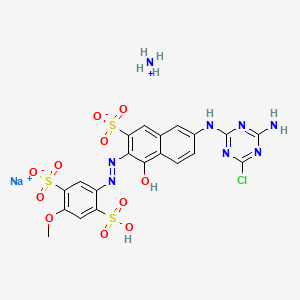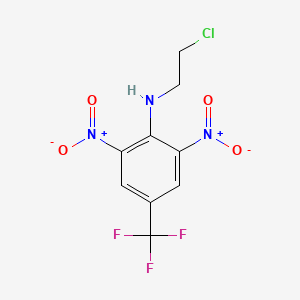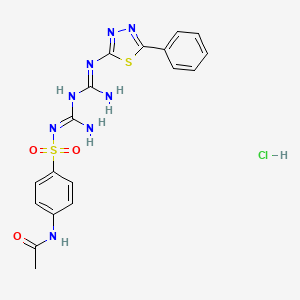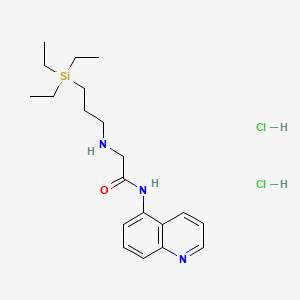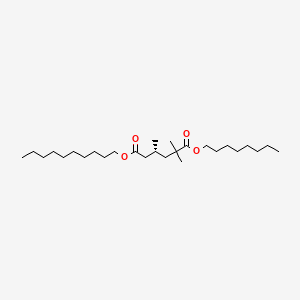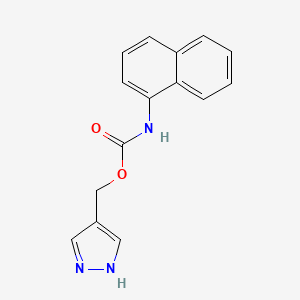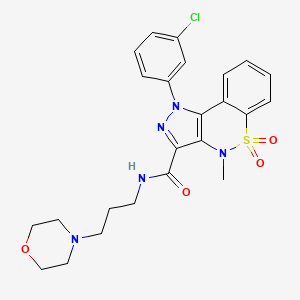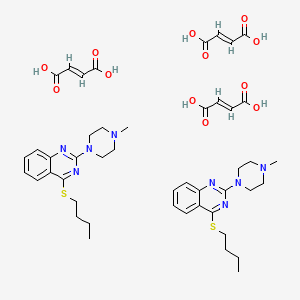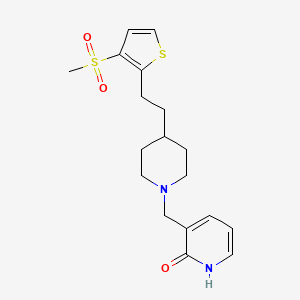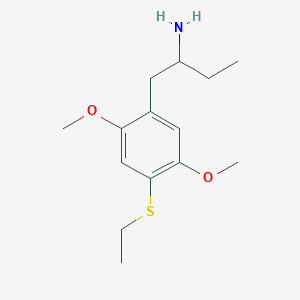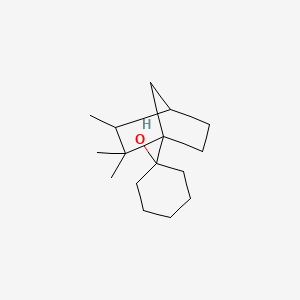
Indisan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indisan is a synthetic compound widely used in various industries, including fragrance and flavor production. It is known for its unique aromatic properties and is often used as a substitute for natural sandalwood oil. This compound is chemically classified as an isobornyl cyclohexanol derivative, which contributes to its distinctive scent profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indisan typically involves the cyclization of isobornyl acetate followed by hydrogenation. The process begins with the esterification of camphene to form isobornyl acetate. This intermediate is then subjected to cyclization under acidic conditions to yield isobornyl cyclohexene. Finally, hydrogenation of isobornyl cyclohexene in the presence of a palladium catalyst produces this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Indisan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.
Reduction: Reduction of this compound can yield isobornyl cyclohexanol.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Isobornyl cyclohexanone
Reduction: Isobornyl cyclohexanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Indisan has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of cyclohexanol derivatives and their reactivity.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Widely used in the fragrance and flavor industry as a substitute for natural sandalwood oil.
Mechanism of Action
The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Indisan is often compared to other isobornyl cyclohexanol derivatives, such as Sandela and Mysorol. These compounds share similar aromatic properties but differ in their chemical structures and synthesis methods. This compound is unique in its specific scent profile and its widespread use as a sandalwood oil substitute.
List of Similar Compounds
- Sandela
- Mysorol
- Isobornyl cyclohexanol
- Santal A
- Santalex T
This compound stands out due to its high purity and consistent quality, making it a preferred choice in the fragrance and flavor industry.
Properties
CAS No. |
80748-58-9 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
InChI Key |
JMLPIRYUSKIOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


